molecular formula C8H4Cl2N2O B1311039 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 278614-91-8

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1311039
CAS No.: 278614-91-8
M. Wt: 215.03 g/mol
InChI Key: NTUDDGZNPQEOQZ-UHFFFAOYSA-N
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Description

2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by its fused pyridine and pyrimidine rings, with chlorine atoms substituted at the 2nd and 7th positions

Mechanism of Action

Mode of Action

Preliminary experimental investigation suggests a radical mechanistic pathway for its transformations . More detailed studies are required to elucidate the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It has been used to synthesize diversely orchestrated 3-ars/arse derivatives in high yields (up to 95%) . This suggests that it may play a role in the chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones .

Result of Action

It’s known that the compound can be used for proteomics research , suggesting it may have some influence at the molecular level. More research is needed to fully understand the results of its action.

Biochemical Analysis

Biochemical Properties

2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Caspase 8 and BAX, increasing their activity, while decreasing the activity of Bcl2 in treated cells . These interactions suggest that this compound may play a role in apoptotic pathways, influencing cell death and survival mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on the activity of Caspase 8 and BAX, as well as its inhibitory effect on Bcl2, highlights its potential role in regulating apoptosis and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to increase the activity of pro-apoptotic proteins such as Caspase 8 and BAX, while decreasing the activity of the anti-apoptotic protein Bcl2 . These interactions suggest that the compound may function as an apoptosis inducer, promoting cell death in cancerous cells. Additionally, the compound’s ability to cause cell cycle arrest at the G1/S phase further supports its role in inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, suggesting its potential for long-term applications in biochemical research

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit cell proliferation without causing significant toxicity At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cell proliferation The compound’s impact on metabolic flux and metabolite levels suggests that it may influence cellular metabolism, further supporting its potential role in cancer therapy

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound is likely transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with diethyl malonate, followed by chlorination. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process can be summarized as follows:

    Condensation Reaction: 2-aminopyridine is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the intermediate pyridopyrimidinone.

    Chlorination: The intermediate is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at the 2nd and 7th positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride, potassium carbonate, and tetrabutylammonium bromide are commonly used in substitution reactions.

    Chalcogenation: Iodine is used as a catalyst under mild conditions for chalcogenation reactions.

Major Products:

Scientific Research Applications

2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

    4H-Pyrido[1,2-a]pyrimidin-4-one: The parent compound without chlorine substitutions.

    2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: Compounds with different substituents at the 2nd and 7th positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties .

Properties

IUPAC Name

2,7-dichloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUDDGZNPQEOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427936
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278614-91-8
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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